molecular formula C36H60N10O12 B1669843 Davunetide CAS No. 211439-12-2

Davunetide

Katalognummer B1669843
CAS-Nummer: 211439-12-2
Molekulargewicht: 824.9 g/mol
InChI-Schlüssel: DWLTUUXCVGVRAV-XWRHUKJGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Davunetide is a drug that has been used in trials studying the treatment of various neurodegenerative diseases . It is derived from a naturally occurring neuroprotective brain protein known as activity-dependent neuroprotective protein . It is the first drug to improve memory performance by impacting the mechanisms that lead to physical damage in the brain caused by neurofibrillary tangles .


Synthesis Analysis

Davunetide is an eight amino acid snippet derived from activity-dependent neuroprotective protein (ADNP), a neurotrophic factor that exists in the mammalian CNS .


Molecular Structure Analysis

The molecular structure of Davunetide is represented by the chemical formula C36H60N10O12 . Its average weight is 824.934 .


Chemical Reactions Analysis

Davunetide interacts with microtubules, preventing the formation of neurofibrillary tangles and protecting the network from a ‘death signal’ or repairing the network if the brain cell death process has already begun .


Physical And Chemical Properties Analysis

Davunetide is a small molecule with an average weight of 824.934 and a monoisotopic weight of 824.439217412 . Its chemical formula is C36H60N10O12 .

Wissenschaftliche Forschungsanwendungen

Neuroprotection

Davunetide, also known as NAP, is derived from a growth factor called activity-dependent neurotrophic protein (ANAP). This peptide has highly potent neuroprotective activity . It has been shown to rapidly distribute in the cytoplasm and also in the nucleus of cells . Through a microtubule-linked mechanism, NAP ameliorates mutated ADNP-related deficiencies .

Alzheimer’s Disease

Davunetide has shown potential in the treatment of Alzheimer’s disease. In-vitro studies have shown neuroprotection against Aβ, and in-vivo studies in a triple transgenic mouse model of AD have shown that NAP reduced amyloid accumulation and tau hyperphosphorylation .

Cognitive Impairment in Schizophrenia

Davunetide has shown statistically significant signals of efficacy in cognitive-impairment in schizophrenia . It has been tested in a Phase 2 trial, where it showed efficacy in the University of California at San Diego performance-based skills assessment .

Mild Cognitive Impairment (aMCI)

Davunetide has been tested in a Phase 2 trial for amnestic mild cognitive impairment (aMCI), frequently a prodrome to Alzheimer’s disease . The trial reported a statistically significant improvement in test performance compared with placebo at eight weeks and 16 weeks .

Parkinson’s Disease

Preclinical studies have reported beneficial effects of NAP in mouse models of Parkinson’s disease .

Amyotrophic Lateral Sclerosis (ALS)

Davunetide has also shown potential in the treatment of amyotrophic lateral sclerosis (ALS). Preclinical studies have reported beneficial effects of NAP in mouse models of ALS .

Wirkmechanismus

Target of Action

Davunetide, also known as NAP, is derived from a naturally occurring neuroprotective brain protein known as activity-dependent neuroprotective protein (ANAP) . The primary targets of Davunetide are microtubules . Microtubules play a crucial role in maintaining the structure of cells and are involved in various cellular functions such as cell division and intracellular transport .

Mode of Action

Davunetide interacts with microtubules in two main ways :

The restoration of the microtubule network explains the results shown in treated animals, which have improved cognitive performance compared to untreated groups .

Biochemical Pathways

Davunetide’s action on microtubules affects several biochemical pathways. It has been shown to have anti-inflammatory effects, antioxidant activity, and inhibits protein aggregation . Furthermore, it has been found to modulate the pool of microtubules in neurons . These actions contribute to its neuroprotective effects.

Pharmacokinetics

It is known that davunetide is administered intranasally, suggesting that it is absorbed through the nasal mucosa and distributed to the brain .

Result of Action

Davunetide’s interaction with microtubules leads to several molecular and cellular effects. It has been shown to rapidly distribute in the cytoplasm and nucleus of cells . In addition, it has been found to augment the growth speed and track length of EB3 comets, which are involved in microtubule dynamics . Furthermore, it has been shown to correct aberrant nuclear-cytoplasmic boundaries in ADNP-mutated cells .

Action Environment

It is known that davunetide’s neuroprotective effects have been observed in various animal models under conditions of stress, such as stroke and hypoxia . This suggests that Davunetide may be effective in a variety of physiological environments.

Zukünftige Richtungen

While Davunetide has shown promise in preclinical studies and some clinical trials, its long-term safety and efficacy require further investigation . The accelerated FDA approval of aducanumab brought hope for AD drug development, and we look forward to more effective and economical treatments for patients with AD .

Eigenschaften

IUPAC Name

(2S)-5-amino-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H60N10O12/c1-6-18(4)28(35(56)46-14-8-9-23(46)31(52)41-21(36(57)58)11-12-25(38)48)44-30(51)22(16-47)42-33(54)27(17(2)3)43-32(53)24-10-7-13-45(24)34(55)19(5)40-29(50)20(37)15-26(39)49/h17-24,27-28,47H,6-16,37H2,1-5H3,(H2,38,48)(H2,39,49)(H,40,50)(H,41,52)(H,42,54)(H,43,53)(H,44,51)(H,57,58)/t18-,19-,20-,21-,22-,23-,24-,27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLTUUXCVGVRAV-XWRHUKJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H60N10O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

824.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Davunetide interacts with microtubules 1) preventing the formation of neurofibrillary tanges and protecting the network from a 'death signal' or 2) repairing the network if the brain cell death process has already begun. The restoration of the microtubule network explains the results shown in treated animals which have improved cognitive performance compared to untreated groups.
Record name Davunetide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12613
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Davunetide

CAS RN

211439-12-2
Record name Davunetide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211439122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Davunetide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12613
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Davunetide
Reactant of Route 2
Davunetide
Reactant of Route 3
Davunetide
Reactant of Route 4
Davunetide
Reactant of Route 5
Davunetide
Reactant of Route 6
Davunetide

Q & A

Q1: What is the primary mechanism of action of Davunetide?

A1: Davunetide primarily exerts its neuroprotective effects through the stabilization of microtubules. [, , ] Microtubules are crucial components of the neuronal cytoskeleton, essential for axonal transport, synaptic transmission, and maintaining neuronal morphology. []

Q2: How does Davunetide interact with microtubules?

A2: Davunetide interacts with microtubules by binding to microtubule end-binding proteins (EBs), specifically at the EB1 and EB3 binding sites. [] This interaction promotes microtubule assembly and stabilization, enhancing microtubule dynamics. []

Q3: How does Davunetide's interaction with microtubules relate to its neuroprotective effects?

A3: By stabilizing microtubules, Davunetide helps to maintain neuronal structure and function, which are often compromised in neurodegenerative diseases. [, , ] This stabilization also prevents the accumulation of free tau protein, a hallmark of several neurodegenerative disorders, including Alzheimer's disease. []

Q4: Does Davunetide interact with other proteins besides microtubule-associated proteins?

A4: Yes, Davunetide has been shown to interact with other proteins involved in vital cellular processes. For example, it enhances the interaction between ADNP and the autophagy marker protein, Microtubule-associated protein 1 light chain 3 β (LC3B), promoting autophagy. []

Q5: What is the molecular formula and weight of Davunetide?

A5: The molecular formula of Davunetide is C41H65N13O11S. Its molecular weight is 916.1 g/mol.

Q6: Is there any spectroscopic data available for Davunetide?

A6: While the provided research articles don't delve into detailed spectroscopic characterization of Davunetide, its structure and interactions have been investigated using techniques like fluorescence recovery after photobleaching (FRAP) and affinity chromatography. []

Q7: How is Davunetide administered, and what is its bioavailability?

A7: Davunetide has been investigated for intranasal administration. [, , , , ] Studies in rats indicate that intranasal bioavailability of Davunetide is high, potentially reaching almost 100%, depending on the residence time in the nasal cavity. []

Q8: How does Davunetide reach the brain after intranasal administration?

A8: Research suggests that intranasally administered Davunetide reaches the central nervous system (CNS) primarily through the systemic circulation, rather than by direct nose-to-brain transport. []

Q9: How is Davunetide distributed in the body?

A9: Following either intranasal or intravenous administration in rats, Davunetide rapidly appears in the cerebrospinal fluid (CSF). [] Detailed tissue distribution studies are needed to fully elucidate Davunetide's distribution profile.

Q10: Is there information available regarding the metabolism and excretion of Davunetide?

A10: The provided research articles do not provide specific details about Davunetide's metabolism and excretion pathways.

Q11: What neurodegenerative diseases has Davunetide been investigated for?

A11: Davunetide has been explored as a potential therapeutic agent for several neurodegenerative diseases, including:

  • Alzheimer’s disease (AD) [, , , , , , , , , , ]
  • Progressive Supranuclear Palsy (PSP) [, , , , , , , ]
  • Frontotemporal Dementia (FTD) [, , , ]
  • Schizophrenia [, , , , , , ]

Q12: What is the preclinical evidence supporting Davunetide's neuroprotective effects?

A12: Preclinical studies have demonstrated Davunetide’s neuroprotective properties in various models:

  • ADNP Deficiency: Davunetide ameliorates cognitive deficits and tau pathology observed in ADNP haploinsufficient mice, a model for ADNP-related intellectual disability/autism syndrome. [, , , ]
  • Tauopathy Models: Davunetide reduces tau hyperphosphorylation and aggregation in both in vitro and in vivo models of tauopathy, including a transgenic mouse model of FTD. [, , , , ]
  • Neurotoxicity Models: Davunetide protects against neuronal cell death induced by various toxins, such as amyloid-β peptide and kainic acid. [, , , ]

Q13: Has Davunetide shown efficacy in clinical trials?

A13: Davunetide has undergone several clinical trials, with mixed results:

  • Amnestic Mild Cognitive Impairment (aMCI): Phase IIa trials showed that intranasal Davunetide was safe, well-tolerated, and had a positive impact on memory function in patients with aMCI. []
  • PSP: A phase II/III trial evaluating Davunetide in PSP patients did not demonstrate significant efficacy. [, , , , ]
  • Schizophrenia: Phase II clinical studies indicated that Davunetide treatment enhanced functional activities of daily living in schizophrenia patients. [, ]

Q14: Why did the Davunetide trial in PSP patients fail to show efficacy?

A14: While the exact reasons for the Davunetide trial failure in PSP are not fully understood, research suggests that Davunetide may preferentially interact with 3-repeat (3R) tau over 4-repeat (4R) tau. [] PSP is characterized by an increased proportion of 4R tau, which could explain the lack of efficacy in this specific patient population. []

Q15: What is the safety profile of Davunetide?

A15: Preclinical toxicology studies in rats and dogs using the maximum feasible dose of Davunetide demonstrated that it is well-tolerated. [] Similarly, data from multiple clinical trials investigating Davunetide's safety and efficacy indicate that it is generally safe and well-tolerated. [, , , ]

Q16: What are the future directions for Davunetide research?

A16: Future research directions for Davunetide include:

    Q17: What are the limitations of the current research on Davunetide?

    A17: Despite promising preclinical findings, translating these results into clinical success has been challenging. Some limitations of the current research include:

    • Limited information on metabolism, excretion, and long-term effects. [, ]
    • Lack of standardized outcome measures for clinical trials in neurodegenerative diseases. [, ]
    • Limited understanding of Davunetide’s interactions with other drugs or disease-modifying therapies. []

    Q18: What are the potential implications of Davunetide's preferential interaction with 3R tau?

    A18: Davunetide's preferential interaction with 3R tau suggests that it might be more effective in treating neurodegenerative diseases characterized by 3R tau pathology, such as AD, compared to those with predominantly 4R tau pathology, such as PSP. [] This highlights the importance of personalized medicine and selecting appropriate therapeutic strategies based on individual patient characteristics.

    Q19: What is the significance of Davunetide's ability to enhance autophagy?

    A20: Autophagy is a crucial cellular process responsible for degrading and recycling damaged proteins and organelles. [] Dysfunction in autophagy has been implicated in various neurodegenerative diseases, including AD and schizophrenia. [] Davunetide's ability to enhance autophagy, by modulating the ADNP-LC3B interaction, suggests that it could potentially target this pathway to provide therapeutic benefits. []

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.